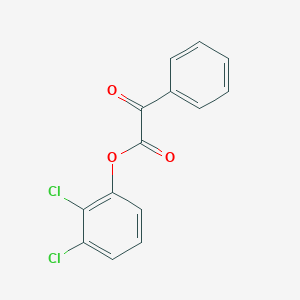
(2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “(2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+)” is a chemical entity listed in the PubChem database
Méthodes De Préparation
Industrial Production Methods: Industrial production methods for (2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) would typically involve scaling up the laboratory synthesis procedures to produce the compound in larger quantities. This process would require optimization of reaction conditions, selection of suitable solvents, and implementation of efficient purification techniques to ensure the quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of (2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed from the reactions of (2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products with different functional groups.
Applications De Recherche Scientifique
(2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it can be used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be studied for its potential biological activities and interactions with biomolecules. In medicine, (2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) could be investigated for its therapeutic potential and pharmacological properties. In industry, it may find applications in the development of new materials or chemical processes .
Mécanisme D'action
The mechanism of action of (2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved in the action of (2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) would require detailed biochemical and pharmacological studies to elucidate .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) can be identified based on their chemical structure and properties. These compounds may share common functional groups or structural motifs, leading to similar chemical behavior and applications .
Uniqueness: The uniqueness of (2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) lies in its specific chemical structure and the resulting properties that distinguish it from other similar compounds. This uniqueness can be leveraged in various scientific and industrial applications, making (2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) a valuable compound for further research and development.
Propriétés
IUPAC Name |
(2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22PS.C5H5.Fe/c1-21(2,3)23-20-16-10-15-19(20)22(17-11-6-4-7-12-17)18-13-8-5-9-14-18;1-2-4-5-3-1;/h4-16H,1-3H3;1-5H;/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASXLROKFOTRGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC=C[C-]1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SC1=CC=C[C-]1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FePS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride](/img/structure/B8232409.png)



![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylic acid](/img/structure/B8232449.png)






